molecular formula C12H13FO3 B13637552 Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

Cat. No.: B13637552
M. Wt: 224.23 g/mol
InChI Key: YLJFJWKYWZFVDN-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is an epoxide-containing ester with a 4-fluorophenyl substituent at the C3 position and an ethyl group at the same carbon. Its molecular formula is C₁₂H₁₃FO₃ (molecular weight: 236.23 g/mol). This compound belongs to the oxirane-2-carboxylate family, characterized by a three-membered epoxide ring fused to a carboxylate ester.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H13FO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

YLJFJWKYWZFVDN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene derivatives using peroxides . Another method involves the epoxidation of phenylpropanone derivatives . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale epoxidation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biochemical applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents at the C3 position of the oxirane ring. Key examples include:

Compound Name Substituents (C3) Molecular Formula Molecular Weight (g/mol) Yield (%) CAS Number Reference
Methyl 3-(4-fluorophenyl)oxirane-2-carboxylate 4-Fluorophenyl C₁₀H₉FO₃ 208.18 78 Not provided
Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate 4-Chlorophenyl C₁₀H₉ClO₃ 212.63 74 99334-21-1
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 4-Methoxyphenyl C₁₁H₁₂O₄ 208.21 Not provided 42245-42-1
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate 4-Methylphenyl, methyl C₁₂H₁₄O₃ 206.24 Not provided 63478-69-3

Key Observations :

  • Steric Effects : The ethyl group at C3 introduces greater steric hindrance than smaller substituents (e.g., methyl in ), which may influence ring puckering dynamics (as discussed in ) and reaction selectivity.
  • Synthetic Yields : The 4-fluorophenyl analog (78% yield, ) demonstrates higher synthetic efficiency compared to chlorophenyl (74%, ) derivatives, possibly due to reduced steric or electronic challenges during epoxidation.

Physicochemical Properties

  • Solubility: Limited data exist, but the ethyl substituent likely reduces aqueous solubility compared to smaller analogs like methyl 3-(4-fluorophenyl)oxirane-2-carboxylate .
  • Stability : Epoxides are generally sensitive to nucleophilic attack. The 4-fluorophenyl group’s electron-withdrawing nature may stabilize the epoxide ring against ring-opening reactions relative to methoxy-substituted analogs .

Structure-Activity Relationships (SAR)

While SAR data for the target compound are sparse, analogs with 4-fluorophenyl groups are prevalent in drug candidates. For instance, aprepitant derivatives incorporate fluorophenyl moieties to enhance binding affinity to neurokinin receptors . The ethyl substituent could modulate lipophilicity, affecting membrane permeability in bioactive molecules.

Biological Activity

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is an organic compound characterized by its epoxide structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9FO3
  • Molecular Weight : 196.18 g/mol
  • IUPAC Name : this compound

The compound features a fluorinated phenyl group, which enhances its reactivity and biological interactions compared to non-fluorinated analogs.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:

  • Enzyme Inhibition : The epoxide ring can interact with nucleophilic sites on enzymes, leading to inhibition. This property is critical in drug design, particularly for targeting enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, attributed to its structural characteristics that disrupt cellular processes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicates that the presence of a fluorine atom significantly impacts biological potency. For instance, compounds with fluorinated aromatic rings often show enhanced binding affinities to targets such as dopamine transporters (DAT) and serotonin receptors compared to their non-fluorinated counterparts .

Case Studies

  • Dopamine Transporter Inhibition :
    • A study evaluated a series of fluorinated compounds for their ability to inhibit DAT. This compound demonstrated promising inhibitory effects, suggesting potential applications in treating psychostimulant abuse disorders .
  • Antimicrobial Activity :
    • In vitro tests revealed that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 6.25 to 25 µg/mL, indicating effective potency .

Table 1: Comparison of Biological Activities

Compound NameTargetIC50 (µM)Notes
This compoundDopamine Transporter23Effective in reducing reinforcing effects
Methyl 3-(4-chlorophenyl)oxirane-2-carboxylateSerotonin Transporter30Lower potency compared to fluorinated analog
Methyl 3-(4-bromophenyl)oxirane-2-carboxylateAntimicrobial Activity15Higher activity against C. albicans

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